Cas no 62779-69-5 ((1R)-1-phenylethane-1,2-diamine)

(1R)-1-phenylethane-1,2-diamine structure
62779-69-5 structure
Product Name:(1R)-1-phenylethane-1,2-diamine
CAS No:62779-69-5
MF:C8H12N2
MW:136.194281578064
MDL:MFCD09252898
CID:2362304
PubChem ID:11343651
Update Time:2025-04-21

(1R)-1-phenylethane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • (R)-(-)-1,2-Diamino-1-phenylethane
    • (R)-1,2-Diamino-1-phenylethane
    • (1R)-1-phenylethane-1,2-diamine
    • (R)-1-phenylethane-1,2-diamine
    • CS-0202982
    • 62779-69-5
    • CRVBQABBEKLFIN-QMMMGPOBSA-N
    • EN300-2977973
    • (R)-1-Phenyl-1,2-ethanediamine
    • DB-179380
    • SCHEMBL507195
    • 1,2-Ethanediamine, 1-phenyl-, (R)-
    • AKOS015930748
    • MDL: MFCD09252898
    • Inchi: 1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9-10H2/t8-/m0/s1
    • InChI Key: CRVBQABBEKLFIN-QMMMGPOBSA-N
    • SMILES: N[C@@H](CN)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 136.100048391Da
  • Monoisotopic Mass: 136.100048391Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 87.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.044±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Soluble (130 g/l) (25 º C),

(1R)-1-phenylethane-1,2-diamine Pricemore >>

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